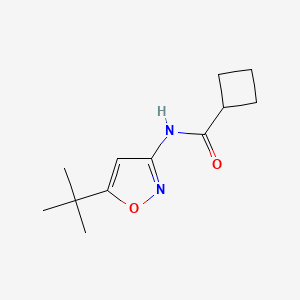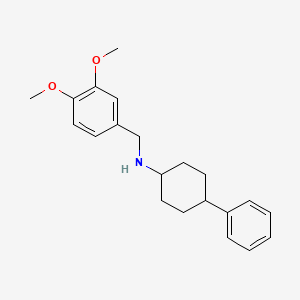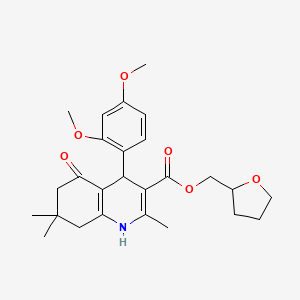
2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as L-745,870, and it has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves its binding to the dopamine D4 receptor and blocking its activation by dopamine. This results in the inhibition of downstream signaling pathways that are involved in the regulation of various physiological and behavioral processes. The exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its molecular and cellular effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the prefrontal cortex and striatum, which are brain regions involved in the regulation of cognition and emotion. This compound has also been shown to decrease the activity of the mesolimbic dopaminergic pathway, which is involved in the regulation of reward and motivation. Furthermore, it has been found to increase the activity of the mesocortical dopaminergic pathway, which is involved in the regulation of cognitive and emotional processes.
実験室実験の利点と制限
2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D4 receptor, which allows for the specific manipulation of this receptor in experimental settings. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use in lab experiments. It has been found to have some off-target effects on other dopamine receptor subtypes, which can complicate the interpretation of experimental results. Furthermore, its effects on other neurotransmitter systems and physiological processes are still not fully understood, which can limit its applicability in certain experimental paradigms.
将来の方向性
There are several future directions for research on 2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. One direction is to further elucidate its mechanism of action and molecular effects on the dopamine D4 receptor and downstream signaling pathways. This can help to identify potential therapeutic targets and improve the specificity and efficacy of this compound in the treatment of psychiatric and neurological disorders. Another direction is to investigate its effects on other neurotransmitter systems and physiological processes, such as glutamate, GABA, and inflammation. This can help to identify potential off-target effects and broaden its applicability in different experimental paradigms. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans. This can help to determine its potential as a therapeutic agent for various psychiatric and neurological disorders.
合成法
The synthesis of 2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 2-isopropylphenol with ethyl chloroacetate to form 2-(2-isopropylphenoxy)acetic acid. The latter is then reacted with thionyl chloride to form 2-(2-isopropylphenoxy)acetyl chloride. The final step involves the reaction of 2-(2-isopropylphenoxy)acetyl chloride with N-(1-methyl-4-piperidinyl)propan-2-amine to form this compound.
科学的研究の応用
2-(2-isopropylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the dopamine D4 receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including cognition, emotion, and motor function. Therefore, this compound has been studied for its potential applications in the treatment of various psychiatric and neurological disorders, such as schizophrenia, bipolar disorder, and Parkinson's disease.
特性
IUPAC Name |
2-methyl-N-(1-methylpiperidin-4-yl)-2-(2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)16-8-6-7-9-17(16)23-19(3,4)18(22)20-15-10-12-21(5)13-11-15/h6-9,14-15H,10-13H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQMSHVOKXJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)
![3-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4996114.png)


![3-[1-cyano-2-(2-methoxyphenyl)vinyl]benzonitrile](/img/structure/B4996138.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)

![2-amino-4-(2-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4996162.png)

![4-[(3-isoxazolylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4996192.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996200.png)
